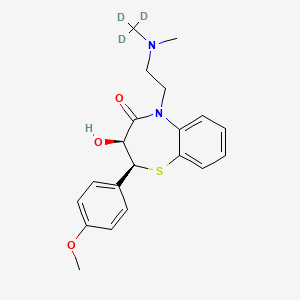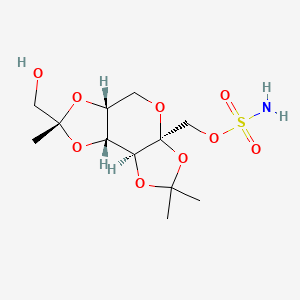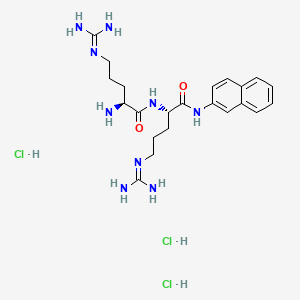
Carbostyril 124 N-Carboxyethyl Méthanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is a chemical compound with the molecular formula C14H16N2O4S2 and a molecular weight of 340.42 g/mol . This compound is primarily used in scientific research and is known for its unique chemical structure, which includes a carbostyril core and a methanethiosulfonate group.
Applications De Recherche Scientifique
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is a sensitizing chromophore . It is a reasonably effective organic sensitizer for a proximate bound terbium ion . The primary target of this compound is the terbium ion, which is a lanthanide metal ion. The role of the terbium ion in this context is to emit luminescence when excited .
Mode of Action
The compound interacts with its target, the terbium ion, by binding to it. Upon excitation of the Carbostyril 124 chromophore at 320 nm, the characteristic metal-based luminescence is observed for the terbium complexes in aqueous solution . This suggests that the compound acts as a sensitizer, absorbing energy and transferring it to the terbium ion, which then emits this energy as light .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
The primary result of the action of Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is the emission of luminescence from terbium ions . This luminescence can be observed following the excitation of the Carbostyril 124 chromophore
Action Environment
The action of Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is influenced by environmental factors such as the presence of terbium ions and the wavelength of light used for excitation The compound’s efficacy and stability may also be affected by factors such as pH, temperature, and the presence of other chemical entities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril 124 N-Carboxyethyl Methanethiosulfonate involves multiple steps, starting with the preparation of the carbostyril core. The core is then functionalized with a carboxyethyl group and a methanethiosulfonate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Carbostyril 124 N-Carboxyethyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbostyril 124: Lacks the methanethiosulfonate group but shares the carbostyril core.
N-Carboxyethyl Methanethiosulfonate: Lacks the carbostyril core but contains the methanethiosulfonate group.
Uniqueness
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate is unique due to the combination of the carbostyril core and the methanethiosulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-methylsulfonylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-7-14(18)16-12-8-10(3-4-11(9)12)15-13(17)5-6-21-22(2,19)20/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODOKIPWMICFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652505 |
Source


|
| Record name | S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-71-7 |
Source


|
| Record name | S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)



![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)


